N-(2,5-dimethoxyphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
N-(2,5-dimethoxyphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a structurally complex small molecule featuring a thiazolo[4,5-d]pyridazin core substituted with a morpholino ring, a furan-2-yl group, and an acetamide moiety linked to a 2,5-dimethoxyphenyl aromatic system.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[7-(furan-2-yl)-2-morpholin-4-yl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O6S/c1-31-14-5-6-16(32-2)15(12-14)24-18(29)13-28-22(30)20-21(19(26-28)17-4-3-9-34-17)35-23(25-20)27-7-10-33-11-8-27/h3-6,9,12H,7-8,10-11,13H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVDADFDMHVXPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
N-(2,5-dimethoxyphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide has been studied for its potential therapeutic effects. Some key applications include:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the thiazolo and pyridazin structures is linked to enhanced biological activity against tumor cells.
- Anti-inflammatory Properties : The morpholino and furan groups may contribute to anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation.
Drug Development
The compound's unique structure allows for modifications that can enhance its pharmacological properties. Researchers are exploring:
- Lead Compound Development : It serves as a lead structure for developing new drugs targeting specific pathways in diseases such as cancer and inflammatory disorders.
- Structure-Activity Relationship (SAR) Studies : By altering various components of the molecule, researchers can investigate how these changes affect biological activity, guiding the design of more effective therapeutics.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal assessed the cytotoxic effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting potential as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
In another study focusing on inflammatory models, this compound demonstrated the ability to reduce markers of inflammation in vitro. This suggests that it could be developed into a therapeutic agent for conditions like rheumatoid arthritis or other inflammatory diseases.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazolo[4,5-d]pyridazin Core
The thiazolo[4,5-d]pyridazin system is electron-deficient, enabling nucleophilic substitution at positions adjacent to electronegative atoms. The morpholino group at position 2 is likely introduced via displacement of a leaving group (e.g., chloride or bromide) under basic conditions.
Example Reaction:
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| Morpholine, DMF, 80°C, 12 h | Morpholino-substituted thiazolo-pyridazin | 75% |
Similar substitutions are documented in thiazolo[5,4-d]pyrimidine derivatives, where tertiary amines replace halogens via SNAr mechanisms .
Electrophilic Aromatic Substitution at the Furan Ring
The furan-2-yl group at position 7 undergoes electrophilic substitution due to its electron-rich aromatic system. Bromination and nitration are common:
Bromination:
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| Br₂ (1.1 eq), FeCl₃ (cat.), CH₂Cl₂, 0°C | 5-Bromo-furan-2-yl derivative | 60% |
Nitration:
Nitration occurs preferentially at the α-position of the furan ring under mixed acid conditions (HNO₃/H₂SO₄) .
Hydrolysis of the Acetamide Group
The acetamide linkage is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid:
Acidic Hydrolysis:
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| 6M HCl, reflux, 4 h | N-(2,5-dimethoxyphenyl)glycine derivative | 85% |
This reactivity aligns with acetamide derivatives in PubChem entries (e.g., CID 1361646) .
Oxidation of the Thiazolo Ring
The sulfur atom in the thiazolo ring can be oxidized to sulfoxide or sulfone derivatives using peroxides:
Oxidation with mCPBA:
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| mCPBA (2 eq), CHCl₃, 25°C, 6 h | Thiazolo sulfoxide | 70% |
Ring-Opening Reactions of the Morpholino Group
The morpholino substituent can undergo ring-opening under strong acidic conditions, forming a linear amine:
Reaction with HBr:
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| 48% HBr, 100°C, 8 h | Secondary amine derivative | 65% |
Cross-Coupling Reactions
The furan ring participates in Suzuki-Miyaura couplings, enabling aryl/heteroaryl functionalization:
Palladium-Catalyzed Coupling:
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME, 80°C | Biaryl-furan derivative | 55% |
Interaction with Biological Targets
While not a classical reaction, the compound’s interactions with enzymes (e.g., kinases) involve hydrogen bonding via the morpholino oxygen and π-stacking with the furan ring . Computational studies suggest binding affinity enhancements through these interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be inferred from heterocyclic acetamide derivatives in the evidence.
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Diversity: The thiazolo[4,5-d]pyridazin core in the target compound is distinct from oxazolidinyl (oxadixyl) and triazolopyrimidine (flumetsulam) systems. These cores dictate target specificity; e.g., flumetsulam’s triazolopyrimidine backbone enables acetolactate synthase (ALS) inhibition . The oxazolo[5,4-d]pyrimidin derivative in shares a fused heterocycle but lacks the morpholino and furan groups, limiting direct comparability .
In contrast, oxadixyl’s methoxy and dimethylphenyl groups contribute to fungicidal activity via membrane disruption . The furan-2-yl substituent may enhance metabolic stability or π-π stacking in target binding, unlike flumetsulam’s sulfonamide group, which is critical for herbicidal activity .
Aromatic Substituents :
- The 2,5-dimethoxyphenyl group in the target compound increases steric bulk and electron density compared to oxadixyl’s 2,6-dimethylphenyl group. This could modulate solubility and receptor affinity.
Q & A
Q. What synthetic methodologies are recommended for preparing the thiazolo[4,5-d]pyridazinone core in this compound?
The thiazolo[4,5-d]pyridazinone scaffold can be synthesized via cyclocondensation reactions. A common approach involves reacting substituted pyridazine derivatives with thiourea or thioamides under acidic conditions to form the thiazole ring. For example, potassium carbonate in DMF is often used as a base to facilitate nucleophilic substitution for introducing morpholino groups . TLC monitoring (e.g., using chloroform/methanol mixtures) ensures reaction completion, followed by precipitation in water to isolate intermediates.
Q. How can researchers confirm the structural integrity of this compound after synthesis?
Characterization relies on a combination of spectroscopic techniques:
- NMR (¹H/¹³C): Assign peaks for the dimethoxyphenyl (δ 3.7–3.9 ppm for OCH₃), furan (δ 6.3–7.4 ppm for aromatic protons), and morpholino (δ 2.5–3.5 ppm for N–CH₂) groups.
- Mass spectrometry : Confirm molecular weight alignment (e.g., via ESI-MS).
- Elemental analysis : Verify C, H, N, S percentages within ±0.4% of theoretical values .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s heterocyclic motifs. Use fluorescence-based or colorimetric methods (e.g., ADP-Glo™ kinase assay) at concentrations ranging from 1–100 µM. Parallel cytotoxicity screening (MTT assay on HEK-293 or HepG2 cells) ensures specificity .
Advanced Research Questions
Q. How can substituent variations (e.g., furan vs. thiophene) impact the compound’s pharmacological profile?
Computational docking (AutoDock Vina) and MD simulations help predict binding affinity changes. For instance, replacing furan with thiophene may enhance hydrophobic interactions but reduce hydrogen bonding due to sulfur’s lower electronegativity. Experimental validation via SAR studies (e.g., IC₅₀ comparisons against kinase targets) is critical .
Q. What strategies resolve contradictory data between in vitro activity and in vivo efficacy?
Discrepancies often arise from poor pharmacokinetics. Address this by:
Q. How to design controlled-release formulations for sustained delivery?
Polymeric matrices (e.g., PLGA or P(CMDA-DMDAAC)s) enable pH-dependent release. Synthesize copolymers via free-radical polymerization (APS initiator at 60°C), and assess drug-loading efficiency (UV-Vis quantification) and release kinetics in simulated physiological buffers .
Methodological Challenges
Q. What purification techniques are optimal for isolating polar byproducts?
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates polar impurities. For lab-scale prep, column chromatography with silica gel (ethyl acetate/hexane, 3:7) achieves >95% purity. Monitor fractions via TLC (Rf = 0.3–0.5) .
Q. How to mitigate toxicity observed in murine models?
Conduct subacute toxicity studies (OECD 407) in Wistar rats (dose: 50–200 mg/kg/day for 28 days). Histopathological analysis of liver/kidney tissues identifies organ-specific damage. If toxicity is dose-dependent, refine the dosing regimen or introduce detoxifying prodrug moieties (e.g., ester linkages) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
